![molecular formula C16H22N2O3 B1528174 tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate CAS No. 1334415-27-8](/img/structure/B1528174.png)
tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O3 . It belongs to a class of nitrogenous compounds with potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of “tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate” often involves multi-step reactions that may include the use of tert-butylamine, transition-metal-free conditions, and regioselective addition reactions. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position.Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate” has been characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These studies provide detailed information about the bond lengths, angles, and conformation of the piperidine ring, which often adopts a chair conformation .Chemical Reactions Analysis
The “tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate” scaffold can undergo various chemical reactions, including condensation reactions, cyclizations, and isomerizations. For example, condensation reactions have been used to synthesize oxadiazole derivatives, while cyclization strategies have been employed in the synthesis of pyrrolidine derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate” include a melting point of 114.0 to 118.0 °C, a boiling point of 492.8±35.0 °C (Predicted), and a density of 1.14±0.1 g/cm3 (Predicted) .Scientific Research Applications
Synthesis and Intermediates
Tert-butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important component in the production of crizotinib, a drug used in cancer therapy. This compound was synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its utility in complex organic syntheses (Kong et al., 2016).
Catalysis and Polymerization
The compound has been explored in the context of catalysis and polymerization, demonstrating its versatility in chemical reactions. For example, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached have been synthesized and evaluated for their catalytic activity in acylation chemistry. These studies highlight the compound's potential in enhancing catalytic efficiencies and opening new pathways for chemical synthesis (Mennenga et al., 2015).
Anticorrosive Properties
Research into the anticorrosive behavior of tert-butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate derivatives has shown promising results. Novel compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been synthesized and evaluated for their efficacy in protecting carbon steel against corrosion in acidic environments. These studies underscore the potential industrial applications of such compounds in materials science and engineering (Praveen et al., 2021).
Future Directions
“tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate” is a useful building block in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
properties
IUPAC Name |
tert-butyl 4-(pyridine-4-carbonyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTDRFFLUASWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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